molecular formula C4H11Al B14722225 Ethyl(dimethyl)alumane CAS No. 13197-83-6

Ethyl(dimethyl)alumane

Cat. No.: B14722225
CAS No.: 13197-83-6
M. Wt: 86.11 g/mol
InChI Key: SHGOGDWTZKFNSC-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)alumane (systematic IUPAC name: this compound) is an organoaluminum compound with the molecular formula C₃H₉Al, corresponding to the structure (CH₃)₂AlCH₂CH₃. This compound belongs to the class of trialkylaluminum species, where aluminum is bonded to two methyl groups and one ethyl group. Such mixed alkylaluminum compounds are of significant interest in catalysis and polymer chemistry due to their tunable reactivity and steric effects.

Trialkylaluminum compounds like this compound are typically pyrophoric, reacting violently with air and moisture, and require inert handling conditions. Their reactivity is influenced by the nature of the alkyl substituents, with bulkier groups reducing reactivity. Applications include use as co-catalysts in Ziegler-Natta polymerization and alkylating agents in organic synthesis.

Properties

CAS No.

13197-83-6

Molecular Formula

C4H11Al

Molecular Weight

86.11 g/mol

IUPAC Name

ethyl(dimethyl)alumane

InChI

InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3;

InChI Key

SHGOGDWTZKFNSC-UHFFFAOYSA-N

Canonical SMILES

CC[Al](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:

(CH3)2AlCl+C2H5MgBr(CH3)2AlC2H5+MgClBr\text{(CH}_3\text{)}_2\text{AlCl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{AlC}_2\text{H}_5 + \text{MgClBr} (CH3​)2​AlCl+C2​H5​MgBr→(CH3​)2​AlC2​H5​+MgClBr

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.

    Reduction: Can act as a reducing agent in organic synthesis.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.

    Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.

    Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.

Major Products

    Oxidation: Produces aluminum oxides and various organic by-products.

    Reduction: Yields reduced organic compounds and aluminum hydrides.

    Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Ethyl(dimethyl)alumane with three related compounds from the evidence: chloro(dimethyl)alumane (dimethylaluminum chloride) , dichloro(ethyl)alumane (ethylaluminum dichloride) , and ethoxy(diethyl)alumane .

Property This compound
(CH₃)₂AlCH₂CH₃
Chloro(dimethyl)alumane
(CH₃)₂AlCl
Dichloro(ethyl)alumane
C₂H₅AlCl₂
Ethoxy(diethyl)alumane
(C₂H₅)₂AlOC₂H₅
Molecular Formula C₃H₉Al C₂H₆AlCl C₂H₅AlCl₂ C₄H₁₁AlO
Molecular Weight (g/mol) ~86 (inferred) 92.5 (calculated) 126.94 102.11 (calculated)
Bonding Groups 3 alkyl (2 Me, 1 Et) 2 alkyl (Me), 1 chloride 1 alkyl (Et), 2 chloride 2 alkyl (Et), 1 ethoxy
Reactivity Highly pyrophoric Less pyrophoric (Cl stabilizes) Moderate reactivity (Cl substituents) Lower reactivity (ethoxy group)
Typical State Liquid (inferred) Liquid or solution in hexanes Solution in heptane Liquid (inferred)
Applications Polymerization catalysis (inferred) Co-catalyst, alkylation reactions Organic synthesis, Lewis acid Specialty synthesis (inferred)

Key Differences in Reactivity and Stability

  • This compound vs. Chloro(dimethyl)alumane :
    Chloro(dimethyl)alumane exhibits reduced pyrophoricity compared to this compound due to the electron-withdrawing chloride substituent, which stabilizes the aluminum center . This makes it safer to handle in solution (e.g., 1.0 M in hexanes) but less reactive in alkylation reactions.

  • This compound vs. Dichloro(ethyl)alumane :
    Dichloro(ethyl)alumane (C₂H₅AlCl₂) has two chloride ligands, further reducing its reactivity. It is primarily used as a Lewis acid in Friedel-Crafts alkylation and polymerization initiation . In contrast, this compound’s trialkyl structure likely enhances its reducing power and catalytic activity.

  • This compound vs. Ethoxy(diethyl)alumane : Ethoxy(diethyl)alumane contains an ethoxy (-OC₂H₅) group, which introduces steric bulk and lowers reactivity. Such alkoxy-substituted alumane derivatives are less prone to hydrolysis and oxidation, making them suitable for controlled synthetic applications .

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